Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride
Description
Molecular Architecture and Bonding Configuration
Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride (CAS 1220036-40-7) is a substituted benzoate derivative with a complex molecular architecture. Its structure comprises a central benzoate ester core functionalized with two amino groups and a dimethylaminopropyl side chain. The molecular formula is C₁₄H₂₄ClN₃O₂ , with a molecular weight of 301.81 g/mol .
Bonding and Functional Groups
- The benzoate core features an ethyl ester group at the 1-position, an amino group (–NH₂) at the 3-position, and a secondary amine (–NH–) at the 4-position linked to a 3-(dimethylamino)propyl chain.
- The dimethylaminopropyl moiety introduces a tertiary amine at the terminal end, contributing to the compound’s basicity and solubility in polar solvents.
- The hydrochloride salt forms via protonation of the tertiary amine, stabilizing the molecule through ionic interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Aromatic ring | Substituted with ester and amino groups at adjacent positions |
| Secondary amine linkage | Connects the benzoate core to the dimethylaminopropyl chain |
| Tertiary amine | Protonated in the hydrochloride form, enhancing water solubility |
The SMILES notation (CCOC(=O)C₁=CC(=C(C=C₁)NCCCN(C)C)N.Cl) and InChIKey (LVPXKHCZSQEANM-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereoelectronic properties.
Properties
IUPAC Name |
ethyl 3-amino-4-[3-(dimethylamino)propylamino]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-4-19-14(18)11-6-7-13(12(15)10-11)16-8-5-9-17(2)3;/h6-7,10,16H,4-5,8-9,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPXKHCZSQEANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCCN(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-40-7 | |
| Record name | Benzoic acid, 3-amino-4-[[3-(dimethylamino)propyl]amino]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The primary target of Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, also known as EDC, is the carboxyl groups present in various biological molecules. It activates these carboxyl groups to conjugate to primary amines .
Mode of Action
EDC operates by first reacting with a carboxyl group to form an amine-reactive O-acylisourea intermediate. This intermediate can quickly react with an amino group to form an amide bond, releasing an isourea by-product. The intermediate is unstable in aqueous solutions, so two-step conjugation procedures rely on N-hydroxysuccinimide (NHS) for stabilization.
Biochemical Pathways
The primary biochemical pathway affected by EDC involves the formation of amide bonds, which are crucial in peptide synthesis. It’s also used in the crosslinking of proteins to nucleic acids and the preparation of immunoconjugates.
Pharmacokinetics
It’s known that edc is water-soluble, which suggests it could have good bioavailability
Result of Action
The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines. This can lead to the creation of peptides in peptide synthesis, the crosslinking of proteins to nucleic acids, and the formation of immunoconjugates.
Action Environment
The action of EDC is influenced by the pH of the environment. It forms an active intermediate with carboxyl groups at a pH of 4.7–6.0. The presence of N-hydroxysuccinimide (NHS) can stabilize the active intermediate for later reaction to amines.
Biological Activity
Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, with the molecular formula C14H24ClN3O2 and a molecular weight of 301.82 g/mol, is a compound known for its significant biological activity, particularly in the field of peptide synthesis and pharmacological applications. This compound acts primarily as a carboxyl activating agent in organic synthesis, facilitating the formation of amide bonds essential for various biochemical processes.
The biological activity of this compound (often referred to as EDC) is centered around its interaction with carboxyl groups in biological molecules. The mechanism involves:
- Formation of O-acylisourea Intermediates : EDC reacts with carboxyl groups to form reactive intermediates that can subsequently react with primary amines, leading to the formation of stable amide linkages.
- Peptide Synthesis : This mechanism is crucial for peptide synthesis, where amide bonds are fundamental.
- pH Influence : The reaction environment's pH significantly influences EDC's activity, with optimal conditions typically between pH 4.7 and 6.0.
Pharmacological Characterization
Research indicates that EDC may have potential therapeutic applications, particularly as a β3-adrenoceptor agonist. This activity suggests possible benefits in treating conditions such as preterm labor and other disorders associated with β3-adrenoceptor modulation.
Cytotoxicity and Genotoxicity Studies
In vitro studies have explored the cytotoxic effects of related compounds, shedding light on potential safety profiles for EDC:
- Cytotoxic Effects : Similar compounds have shown cytotoxic activity in human lymphocyte cultures, indicating that EDC may also possess cytotoxic properties under certain conditions .
- Genotoxic Potential : Research on structurally similar compounds has reported increased chromosomal aberrations and micronucleus formation, raising concerns about genotoxic risks associated with these types of compounds .
Comparative Analysis with Related Compounds
The following table outlines some structurally related compounds and their unique features:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate | 1220035-46-0 | C13H21N3O2 | Shorter side chain affecting reactivity |
| Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate | 890093-77-3 | C16H20N2O2 | Features a phenylethyl group altering pharmacological profile |
| Ethyl 4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride | N/A | N/A | Related to β3-adrenoceptor activity but structurally distinct |
Study on Peptide Synthesis
One notable study investigated the use of EDC in synthesizing specific peptides by activating carboxylic acids. The results demonstrated that EDC effectively facilitated amide bond formation, highlighting its utility in peptide chemistry and potential pharmaceutical applications.
Safety and Toxicology Assessments
Further research focused on the safety profile of EDC and related compounds through toxicological assessments. These studies revealed that while EDC is effective in biochemical applications, caution is warranted due to potential cytotoxic and genotoxic effects observed in vitro.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional group similarities with several pharmacologically relevant molecules, though structural distinctions influence physicochemical and biological properties.
Quinoline-Based Carboxamides ()
Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105, C₁₅H₂₀ClN₃O₂, MW 309.79 g/mol) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80 g/mol) feature quinoline cores with carboxamide linkages instead of benzoate esters. Key differences include:
- Core Structure: Quinoline vs. benzoate ester.
- Substituents: Hydroxyquinoline groups vs. ethyl ester and aliphatic amines.
- Molecular Weight: Higher in quinoline derivatives due to fused aromatic systems. These structural variations may influence solubility, stability (ester vs. amide hydrolysis susceptibility), and receptor affinity .
Tricyclic Amines ()
Impurity standards such as Cyclobenzaprine Hydrochloride (C₂₀H₂₁ClN₂, MW 334.85 g/mol) and Amitriptyline Hydrochloride (C₂₀H₂₄ClN, MW 313.87 g/mol) possess dibenzo[a,d][7]annulene or dibenzocycloheptene fused-ring systems. Comparisons highlight:
- Aromatic System: Tricyclic vs. monocyclic benzene.
- Functional Groups : Secondary/tertiary amines vs. ester and primary amine.
Data Table: Structural and Molecular Comparison
Functional and Physicochemical Implications
- Solubility : The hydrochloride salt and primary amine in the target compound improve aqueous solubility compared to tricyclic amines, which rely on lipophilic fused-ring systems .
- Stability : The ethyl ester group may confer susceptibility to enzymatic hydrolysis, unlike carboxamides (e.g., SzR-105) or stable tricyclic backbones .
- Bioactivity : While tricyclics (e.g., amitriptyline) target neurotransmitter reuptake, the target compound’s benzoate ester and amine substituents suggest divergent mechanisms, possibly as a kinase inhibitor or receptor modulator.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, and how can purity be ensured?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., substituted benzaldehydes) with ethanol and catalytic glacial acetic acid, followed by solvent evaporation and filtration . For carbodiimide-related syntheses, coupling reagents like [3-(dimethylamino)propyl]ethyl carbodiimide hydrochloride (water-soluble) are used in peptide synthesis, requiring careful stoichiometric control and purification via recrystallization or column chromatography . Purity is validated using HPLC (≥98% threshold) and structural confirmation via -NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Proton environments (e.g., dimethylamino groups at δ 2.54 ppm) and aromatic protons confirm substitution patterns .
- HPLC : Quantifies purity and detects impurities (e.g., unreacted intermediates) using C18 columns and UV detection .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., 722.31 g/mol for related hydrochloride salts) .
Advanced Research Questions
Q. How can synthetic yield be optimized when introducing electron-withdrawing/donating substituents?
- Methodological Answer : Substituent effects on reaction kinetics are studied by varying benzaldehyde derivatives (e.g., electron-deficient groups may require extended reflux times). Design of Experiments (DoE) frameworks can model temperature, solvent polarity (e.g., ethanol vs. dioxane), and acid catalyst ratios to maximize yield . For example, glacial acetic acid (5 drops per 0.001 mol substrate) enhances imine formation efficiency .
Q. What strategies address stability challenges during storage and handling?
- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrochloride salts are hygroscopic; storage in desiccators with silica gel is recommended. For freeze-dried formulations, residual solvent analysis (e.g., ethanol) via GC-MS ensures compliance with ICH guidelines .
Q. How is this compound utilized in polymer-based drug delivery systems?
- Methodological Answer : As a functional monomer, it participates in RAFT polymerization with N-[3-(dimethylamino)propyl]methacrylamide hydrochloride to synthesize pH-responsive copolymers. Reaction conditions (e.g., 70°C, azobisisobutyronitrile initiator) are optimized for controlled molecular weight (Đ < 1.3) and low cytotoxicity (IC > 100 µg/mL in HEK293 cells) .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity (DMSO-d vs. CDCl) or proton exchange rates. Use heteronuclear correlation experiments (HSQC/HMBC) to resolve overlapping signals. For example, dimethylamino protons may shift upfield in aqueous buffers due to hydrogen bonding .
Q. What impurities are commonly observed, and how are they quantified?
- Methodological Answer : Process-related impurities include unreacted 3-(dimethylamino)propylamine and ethyl ester byproducts. LC-MS/MS with charged aerosol detection (CAD) identifies trace impurities (LOQ: 0.1%). For example, 3-chloro-10-[3-(dimethylamino)propyl]-9-acridanone is a known degradation product requiring orthogonal HPLC-UV validation .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for hydrochloride salt formation to avoid hydrolysis .
- Biological Studies : Use TCEP or DTT to reduce disulfide bonds in cell-based assays, ensuring the compound’s tertiary amine does not interfere with redox-sensitive pathways .
- Safety : Adopt PPE (gloves, goggles) per H313/H333 hazards and handle in fume hoods to mitigate inhalation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
